2-(1H-indol-1-yl)ethanamine oxalate
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Description
“2-(1H-indol-1-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It is also known by other names such as “1H-Indole-1-ethanamine” and "2-(1H-indol-1-yl)ethan-1-amine" . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-1-yl)ethanamine” consists of an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) attached to an ethanamine group .Chemical Reactions Analysis
While specific chemical reactions involving “2-(1H-indol-1-yl)ethanamine oxalate” are not detailed in the retrieved papers, indole derivatives are known to participate in various chemical reactions .Safety and Hazards
Properties
IUPAC Name |
2-indol-1-ylethanamine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C2H2O4/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;3-1(4)2(5)6/h1-5,7H,6,8,11H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZLFYKJMSUJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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